1-benzyl-2-bromo-1H-benzimidazole
Description
1-Benzyl-2-bromo-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a benzyl group at the 1-position and a bromine atom at the 2-position of the fused benzene-imidazole ring system. Benzimidazoles are heterocyclic compounds with broad pharmaceutical relevance, including antiviral, anticancer, and antimicrobial activities . The bromine atom at the 2-position likely enhances reactivity for further chemical modifications (e.g., cross-coupling reactions) and influences biological activity by modulating electronic properties .
Properties
IUPAC Name |
1-benzyl-2-bromobenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOKDOWVFZDUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 1-benzyl-2-bromo-1H-benzimidazole and its analogs:
Physicochemical Properties
- Melting Points : Analogs such as 4-bromo-N-(3-((6-bromo-benzimidazolyl)methyl)benzyl)-1H-pyrrole-2-carboxamide melt at 200–202°C, suggesting high thermal stability for brominated benzimidazoles .
Key Research Findings
- Halogen Position Matters : Bromine at the 2-position (vs. 5-position) optimizes antiviral activity due to improved steric and electronic interactions with biological targets .
- Substituent Effects : Electron-withdrawing groups (e.g., Br) enhance reactivity for nucleophilic substitution, whereas electron-donating groups (e.g., OMe) improve solubility .
- Structural Insights : Crystallographic studies (e.g., ) reveal that bromine and thiophene substituents facilitate intermolecular interactions, aiding in crystal packing .
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